molecular formula C8H11Cl2NO B1610575 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride CAS No. 6314-53-0

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Cat. No. B1610575
CAS RN: 6314-53-0
M. Wt: 208.08 g/mol
InChI Key: UZMQBTSMAZWEOT-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 41870-82-01. It has a molecular weight of 208.091 and its IUPAC name is 2-amino-1-(4-chlorophenyl)ethanol hydrochloride1. It is used as a synthetic intermediate in the synthesis of capsaicin analogs which exhibit potential analgesic activity2. It is also used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” from the web search results.



Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H1. This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” from the web search results.



Physical And Chemical Properties Analysis

“2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” appears as an off-white powder3. It has a purity limit of ≥ 99% (HPLC)3. The storage temperature is room temperature4.


Scientific Research Applications

Facile Synthesis of Indoles

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride can be utilized in the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, showing its potential in creating compounds with pharmaceutical relevance (Tanaka et al., 1989).

Antimicrobial Agent Synthesis

This compound is also a precursor in the synthesis of formazans from Mannich base as antimicrobial agents, indicating its role in developing new antimicrobial compounds (Sah et al., 2014).

Biocatalysis for Chiral Intermediates

In biocatalysis, it serves as a key intermediate for the asymmetric synthesis of important chiral molecules, such as (S)-1-(2-chlorophenyl)ethanol, showing the potential in green chemistry and pharmaceutical manufacturing (Kurbanoğlu et al., 2009).

Synthesis Methodologies

There are various methods for synthesizing 2-(4-Chlorophenyl)ethanol, showcasing the versatility and importance of this compound in chemical synthesis (Yang Lirong, 2007).

Enantioselective Synthesis

It is involved in the enantioselective synthesis of chiral intermediates for drugs like Miconazole, highlighting its role in producing stereoselective drug intermediates (Miao et al., 2019).

Chemical Characterization and Reactions

Studies on the kinetics and mechanisms of reactions involving chlorophenyl derivatives provide insights into the chemical behavior and potential applications of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in analytical chemistry (Castro et al., 2001).

Apoptosis Induction in Cancer Cells

Research has explored novel small molecules, including derivatives of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, for inducing apoptosis and down-regulation of Bcl-XL in cancer cells, suggesting its potential in cancer therapy development (Wu et al., 2004).

Safety And Hazards

The safety information for “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” includes several hazard statements: H315, H319, H3354. These correspond to skin irritation, eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed5.


Future Directions

As a synthetic intermediate, “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” has potential applications in the synthesis of capsaicin analogs and imidazolyl arylamides2. Capsaicin analogs have potential analgesic activity, and imidazolyl arylamides can inhibit CYP24A1, an enzyme involved in the breakdown of vitamin D2. Therefore, future research may focus on these areas.


Relevant Papers
Unfortunately, I couldn’t find specific papers related to “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” from the web search results.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQBTSMAZWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498118
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

CAS RN

6314-53-0
Record name Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6314-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 39778
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6314-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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